2-ethyl-4-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

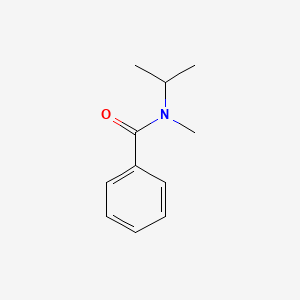

2-Ethyl-4-methoxybenzoic acid is a chemical compound with the molecular formula C10H12O3 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .

Synthesis Analysis

The synthesis of similar compounds, such as 4-methoxybenzyl esters, has been explored in the context of protecting amino acids for peptide synthesis . The ester may be readily introduced in high yield under a number of mild reaction conditions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using methods such as X-ray single-crystal analysis . The structure can also be compared using Hartree–Fock (HF) and density functional theory (DFT) .Chemical Reactions Analysis

The chemical reactions of similar compounds, such as benzoic acid derivatives, have been studied. For example, the reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4-methoxybenzoic acid, have been studied. For example, the solubility of 4-methoxybenzoic acid in various solvents has been determined .Scientific Research Applications

2-ethyl-4-methoxybenzoic acid has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, such as drugs, dyes, flavors, and fragrances. It is also used as a catalyst for the synthesis of polymers. Furthermore, it is used as a starting material for the synthesis of various organic compounds. Additionally, this compound is used as a model compound for studying the structure and reactivity of organic molecules.

Mechanism of Action

Target of Action

It is structurally similar to p-anisic acid (4-methoxybenzoic acid) , which has been found to have antiseptic properties . Therefore, it is possible that 2-ethyl-4-methoxybenzoic acid may also interact with microbial cells, potentially disrupting their growth and proliferation.

Biochemical Pathways

For instance, p-anisic acid has been found to be involved in the oxidation and reduction of cytochrome c . It is possible that this compound may also affect similar biochemical pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

It is known that the compound is insoluble in water but highly soluble in alcohols, and soluble in ether and ethyl acetate . This suggests that it may be well-absorbed in the gastrointestinal tract if administered orally, and it may distribute well in the body due to its lipophilicity. The metabolism and excretion of the compound would likely depend on the specific enzymes present in the body that can metabolize it.

Result of Action

Based on its structural similarity to p-anisic acid, it may have antiseptic properties . This could result in the inhibition of microbial growth and proliferation, potentially making it useful in the treatment of infections.

Advantages and Limitations for Lab Experiments

2-ethyl-4-methoxybenzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction yields are typically high. Additionally, it is relatively stable and can be stored for long periods of time without degradation. Furthermore, it is relatively non-toxic and has low environmental impact. However, it is also important to note that this compound is a volatile compound, and care must be taken to ensure that it is handled properly in the laboratory.

Future Directions

There are several potential future directions for the use of 2-ethyl-4-methoxybenzoic acid. One potential direction is to further explore its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases. Additionally, further research could be done to explore the mechanism of action of this compound and its potential applications in the synthesis of various compounds. Finally, further research could be done to explore the potential environmental impacts of this compound and its potential uses in green chemistry.

Synthesis Methods

2-ethyl-4-methoxybenzoic acid is synthesized by the reaction of ethylbenzene and o-methoxybenzoic acid in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 100-140°C. The reaction is usually completed within 1-2 hours. The yield of the reaction depends on the reaction conditions, but it is typically in the range of 80-90%.

properties

| { "Design of the Synthesis Pathway": "The synthesis of 2-ethyl-4-methoxybenzoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-ethylphenol", "methanol", "sodium hydroxide", "carbon dioxide", "sulfuric acid", "potassium permanganate", "sodium bisulfite", "sodium hydroxide", "hydrochloric acid", "sodium carbonate", "chloroacetic acid" ], "Reaction": [ "2-ethylphenol is reacted with methanol and sodium hydroxide to form 2-ethyl-4-methoxyphenol", "2-ethyl-4-methoxyphenol is oxidized with potassium permanganate and sulfuric acid to form 2-ethyl-4-methoxybenzene-1,3-diol", "2-ethyl-4-methoxybenzene-1,3-diol is treated with sodium bisulfite to form 2-ethyl-4-methoxybenzene-1,3-disulfonate", "2-ethyl-4-methoxybenzene-1,3-disulfonate is hydrolyzed with sodium hydroxide to form 2-ethyl-4-methoxybenzoic acid", "2-ethyl-4-methoxybenzoic acid is purified by recrystallization from hydrochloric acid and neutralization with sodium carbonate", "2-ethyl-4-methoxybenzoic acid is esterified with chloroacetic acid to form the corresponding ester, which can be used as an intermediate in the synthesis of other compounds" ] } | |

CAS RN |

103264-62-6 |

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.